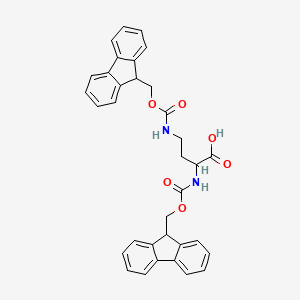
N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid is a derivative of L-2,4-diaminobutyric acid, an unnatural amino acid. This compound is characterized by the presence of two Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups attached to the alpha and gamma amino groups. It is commonly used in peptide synthesis due to its ability to introduce multiple functional groups into peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid typically involves the protection of the amino groups of L-2,4-diaminobutyric acid with Fmoc groups. The process generally includes:
Starting Material: L-2,4-diaminobutyric acid.
Protection of Amino Groups: The amino groups are protected using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc groups can be removed under basic conditions, allowing for further functionalization of the amino groups.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove Fmoc groups.
Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are frequently used in peptide coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound include peptides with multiple functional groups, which can be further modified for various applications.
Aplicaciones Científicas De Investigación
N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialized peptides for use in biotechnology and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc groups protect the amino groups during synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc groups are removed, allowing the amino groups to participate in further reactions or modifications.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Dab(Boc)-OH: Another derivative of L-2,4-diaminobutyric acid with a Boc (tert-butoxycarbonyl) protecting group.
Fmoc-Dap-OH: A similar compound with a different amino acid backbone.
Fmoc-Orn(Boc)-OH: Contains an ornithine backbone with Fmoc and Boc protecting groups.
Uniqueness
N-alpha,gamma-Bis-Fmoc-L-2,4-diaminobutyric acid is unique due to the presence of two Fmoc protecting groups, which allows for the introduction of multiple functional groups into peptides. This makes it particularly useful in the synthesis of complex peptides and proteins with specific functional requirements.
Propiedades
IUPAC Name |
2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZDIZDLDRWFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(3-amino-4-hydroxy-4,5-dimethylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B13398139.png)
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13398147.png)
![6-[(1-acetylpiperidin-4-yl)amino]-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide](/img/structure/B13398172.png)
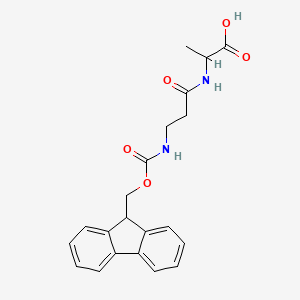
![2-[[2-(1-Amino-2-methyl-1-oxopropan-2-yl)oxyimino-2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-(sulfoamino)butanoic acid](/img/structure/B13398183.png)
![[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate](/img/structure/B13398190.png)
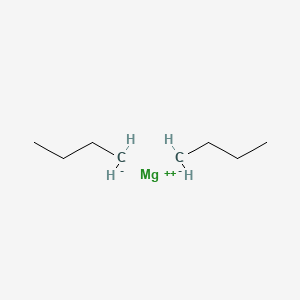
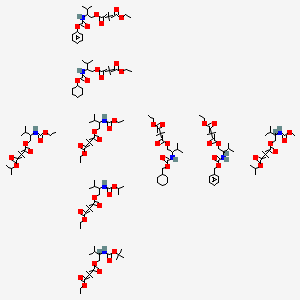
![5-[2-(4-Bromophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-bromophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;7-(4-tert-butylphenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid;5-[2-(4-chlorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;5-[2-(4-fluorophenyl)ethenyl]-7-methyloctane-1-sulfonic acid;7-(4-fluorophenyl)-5-propan-2-ylhept-6-ene-1-sulfonic acid](/img/structure/B13398198.png)
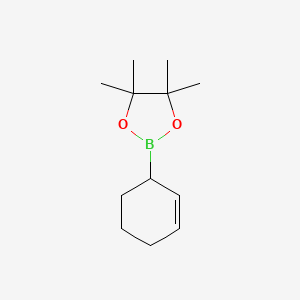
![[6-hydroxy-6-[16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B13398204.png)
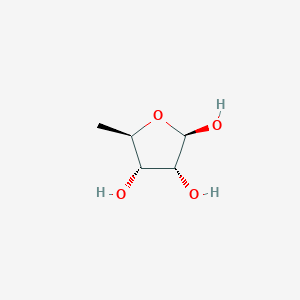
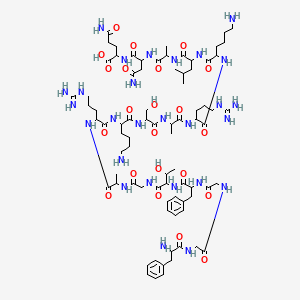
![8-Methyl-2-(4-nitrophenyl)-3-piperazin-1-yl-methylimidazo[1,2-a]pyridine](/img/structure/B13398240.png)
